![molecular formula C20H24N2OS B5667417 N,2-dimethyl-N-[2-(phenylthio)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5667417.png)
N,2-dimethyl-N-[2-(phenylthio)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives involves multistep reaction sequences, starting from basic substrates like ethyl acetoacetate, araldeliydes, and ammonia, leading to complex isoquinoline derivatives through reactions such as condensation, hydrazinolysis, and further functional group transformations (Dangi, Hussain, Sain, & Talesara, 2010). Another approach involves the reaction of isoquinoline with dimethyl acetylenedicarboxylate in the presence of amides to produce dimethyl 1,2-dihydroisoquinolines (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).
Molecular Structure Analysis
Crystal and molecular structure studies provide insights into the configuration and conformation of isoquinoline derivatives. For example, crystal structure analysis of specific isoquinolinecarboxamides reveals details about their molecular conformations and intermolecular interactions, highlighting the significance of water molecules in forming hydrogen bonds with the compound (Cunico, Ferreira, Wardell, & Wardell, 2016).
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, including Pummerer-type cyclization, which is facilitated by the use of boron trifluoride diethyl etherate as an additive reagent. This reaction highlights the formation of cyclized products from non-cyclized substrates, indicating the involvement of a dicationic intermediate in the reaction mechanism (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. For instance, the crystal structures of certain isoquinolinecarboxamides are reported, providing valuable information on their solid-state properties and potential interactions in crystalline form (Cunico et al., 2016).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, including reactivity towards various reagents and conditions, are of significant interest. Studies have shown that these compounds can undergo rearrangement reactions, acylation, and interactions with nucleophiles, leading to a diverse range of products with potential biological activities (Vaccher, Berthelot, Debaert, & Barbry, 1984). These reactions not only expand the chemical space of isoquinoline derivatives but also pave the way for synthesizing novel compounds with desired properties and activities.
properties
IUPAC Name |
N,2-dimethyl-N-(2-phenylsulfanylethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21(12-13-24-18-10-4-3-5-11-18)20(23)19-14-16-8-6-7-9-17(16)15-22(19)2/h3-11,19H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKZIGGNVHPADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1C(=O)N(C)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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